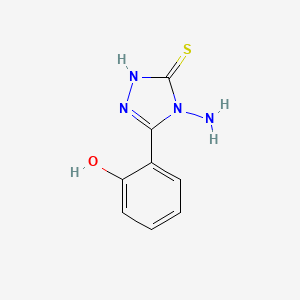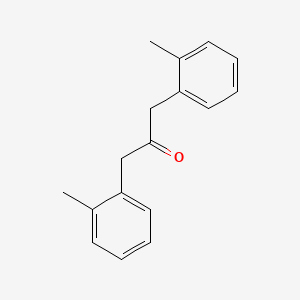
2-Propanone, 1,3-bis(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,3-bis(2-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acetone reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1,3-bis(2-methylphenyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,3-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Propanone, 1,3-bis(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,3-bis(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules. These transformations can influence various biological and chemical processes, making the compound a valuable tool in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but with different positioning of the methyl groups and a double bond in the carbon chain.
Uniqueness
2-Propanone, 1,3-bis(2-methylphenyl)- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it distinct from other related compounds and can lead to different applications and behaviors in chemical reactions.
Propiedades
Número CAS |
23592-92-9 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1,3-bis(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O/c1-13-7-3-5-9-15(13)11-17(18)12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
QPNXDVXEPXVRDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(=O)CC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


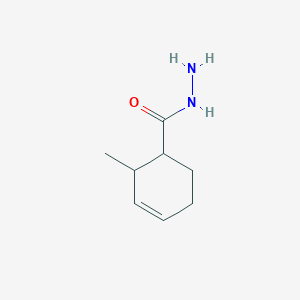
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)

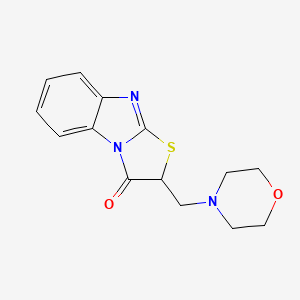

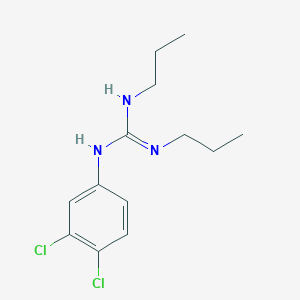


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)


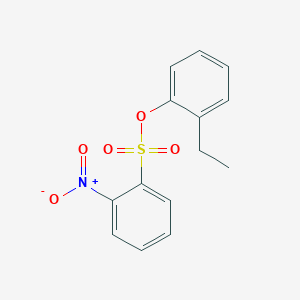
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
